molecular formula C15H14FNO3S B6543717 {[(2-fluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate CAS No. 1291853-77-4

{[(2-fluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate

Cat. No.: B6543717
CAS No.: 1291853-77-4
M. Wt: 307.3 g/mol
InChI Key: SORXIAHDCVLLST-UHFFFAOYSA-N
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Description

The compound {[(2-fluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a methyl ester derivative of 3-methylthiophene-2-carboxylic acid, functionalized with a carbamoyl group linked to a 2-fluorobenzyl substituent. The 2-fluorophenyl group in the target compound may enhance lipophilicity and bioactivity compared to non-fluorinated derivatives, a feature observed in pharmaceuticals (e.g., ) .

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXIAHDCVLLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Thiophene-Based Derivatives

Methyl 3-Methylthiophene-2-Carboxylate
  • Core Structure : Thiophene-2-carboxylate with a 3-methyl substituent.
  • Synthesis : Used as a precursor in fungicide production via Friedel-Crafts acylation and ether formation ().
Methyl 3-Amino-4-Fluorobenzo[b]Thiophene-2-Carboxylate ()
  • Core Structure: Benzo[b]thiophene-2-carboxylate with 3-amino and 4-fluoro groups.
  • Synthesis : Diazotization and sulfonation followed by morpholine coupling in DMF .

Sulfonylurea Herbicides ()

Examples include metsulfuron methyl ester and triflusulfuron methyl ester :

  • Core Structure : Triazine-sulfonylurea linked to a methyl benzoate.
  • Application : Herbicides targeting acetolactate synthase (ALS) in plants .
  • Comparison : While sharing a methyl ester group, the sulfonylurea-triazine backbone diverges significantly from the thiophene-carbamoyl structure of the target compound. This suggests distinct modes of action, with the target compound more likely to exhibit fungicidal or pharmacological activity .

Pharmaceutical Analogs ()

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methylphenyl]-N-Methyl-Pyrazine-2-Carboxamide
  • Core Structure : Pyrazine-2-carboxamide with difluorophenyl and hydroxy-acetyl substituents.
  • Synthesis : Uses coupling agents like HATU, followed by chiral separation (Chiralpak® OD) to isolate enantiomers .
  • However, the pyrazine core may confer different pharmacokinetic properties .

Comparative Data Table

Compound Name Core Structure Key Substituents Application Reference
Target Compound Thiophene-2-carboxylate 3-methyl, {[(2-fluorophenyl)methyl]carbamoyl}methyl Fungicide (inferred)
Methyl 3-methylthiophene-2-carboxylate Thiophene-2-carboxylate 3-methyl Fungicide precursor
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene-2-carboxylate 3-amino, 4-fluoro Research chemical
Metsulfuron methyl ester Triazine-sulfonylurea 4-methoxy, 6-methyl, benzoate sulfonyl Herbicide
Example 6 () Pyrazine-2-carboxamide 3,5-difluorophenyl, hydroxy-acetyl Pharmaceutical

Research Implications and Gaps

  • Structural Insights: The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals () .
  • Application Hypotheses : The compound’s thiophene-carbamoyl structure suggests fungicidal or kinase-inhibitory activity, but empirical data are needed to confirm this.

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